molecular formula C15H17O6P B13203310 Diphenyl (1,2,3-trihydroxypropyl)phosphonate

Diphenyl (1,2,3-trihydroxypropyl)phosphonate

Cat. No.: B13203310
M. Wt: 324.26 g/mol
InChI Key: KIZVECBERHNAHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (1,2,3-trihydroxypropyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with glycidol under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of phosphonate synthesis can be applied. Industrial production often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of diphenyl (1,2,3-trihydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl (1,2,3-trihydroxypropyl)phosphonate is unique due to its combination of a phosphonate group with a 1,2,3-trihydroxypropyl moiety. This structure provides it with distinct reactivity and versatility in chemical synthesis .

Biological Activity

Diphenyl (1,2,3-trihydroxypropyl)phosphonate is an organophosphorus compound that has garnered interest due to its potential biological activities. Characterized by a phosphonate group attached to a trihydroxypropyl moiety, this compound exhibits a molecular weight of approximately 304.29 g/mol and appears as a white to off-white solid. It is soluble in organic solvents but less so in water, which may influence its biological interactions and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19O4P\text{C}_{15}\text{H}_{19}\text{O}_4\text{P}

This structure allows for the formation of stable carbon-phosphorus bonds, which are significant for its biological interactions. The compound's stability under various conditions makes it suitable for diverse applications, including potential therapeutic uses.

Biological Activity

Research indicates that this compound possesses several biological activities that may be relevant for pharmaceutical applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. However, comprehensive studies are required to elucidate the specific mechanisms through which it exerts these effects.
  • Enzyme Interactions : The ability of this compound to form complexes with various biological molecules suggests potential interactions that could influence enzyme activity or receptor binding. Understanding these interactions is crucial for assessing its safety and efficacy in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key properties and activities of selected phosphonates.

Compound NameStructureBiological ActivityMolecular Weight
This compoundStructureAntimicrobial; Enzyme inhibitor potential304.29 g/mol
Methylphosphonate-Antiviral; Cytotoxic125.07 g/mol
Phenylphosphonate-Antimicrobial; Anticancer197.19 g/mol

Case Studies

Several studies have explored the biological activity of diphenyl phosphonates and related compounds:

  • Inhibition of Proteases : Research has shown that certain phosphonates can inhibit proteases such as granzyme A and trypsin. For example, specific derivatives have been identified as potent inhibitors with varying selectivity against different proteases .
  • Cytotoxicity Studies : Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For instance, studies involving phosphonated derivatives demonstrated significant cytotoxicity against breast cancer cells while exhibiting lower toxicity towards normal cells .

Properties

Molecular Formula

C15H17O6P

Molecular Weight

324.26 g/mol

IUPAC Name

1-diphenoxyphosphorylpropane-1,2,3-triol

InChI

InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2

InChI Key

KIZVECBERHNAHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2

Origin of Product

United States

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